molecular formula C6H6N4O5 B3231033 1-(3,4-dinitro-1H-pyrazol-1-yl)propan-2-one CAS No. 131394-09-7

1-(3,4-dinitro-1H-pyrazol-1-yl)propan-2-one

Cat. No.: B3231033
CAS No.: 131394-09-7
M. Wt: 214.14 g/mol
InChI Key: QPFQCQYRBRRLRK-UHFFFAOYSA-N
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Description

1-(3,4-Dinitro-1H-pyrazol-1-yl)propan-2-one is a chemical compound characterized by the presence of a pyrazole ring substituted with nitro groups at positions 3 and 4, and a propan-2-one moiety

Preparation Methods

The synthesis of 1-(3,4-dinitro-1H-pyrazol-1-yl)propan-2-one typically involves the nitration of a pyrazole precursor followed by the introduction of the propan-2-one group. The reaction conditions often require the use of strong nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3,4-Dinitro-1H-pyrazol-1-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3,4-Dinitro-1H-pyrazol-1-yl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is investigated for use in the development of energetic materials due to its high thermal stability and energy content.

Mechanism of Action

The mechanism of action of 1-(3,4-dinitro-1H-pyrazol-1-yl)propan-2-one involves its interaction with molecular targets through its nitro and pyrazole functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The exact molecular targets and pathways are still under investigation in ongoing research.

Comparison with Similar Compounds

1-(3,4-Dinitro-1H-pyrazol-1-yl)propan-2-one can be compared with other nitro-substituted pyrazoles, such as:

Properties

IUPAC Name

1-(3,4-dinitropyrazol-1-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O5/c1-4(11)2-8-3-5(9(12)13)6(7-8)10(14)15/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFQCQYRBRRLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001261904
Record name 1-(3,4-Dinitro-1H-pyrazol-1-yl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131394-09-7
Record name 1-(3,4-Dinitro-1H-pyrazol-1-yl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131394-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dinitro-1H-pyrazol-1-yl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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